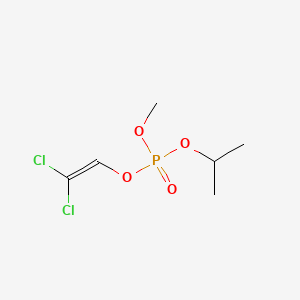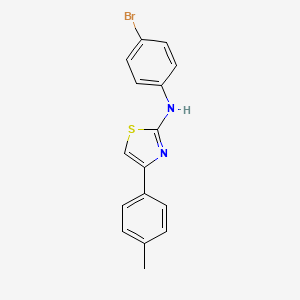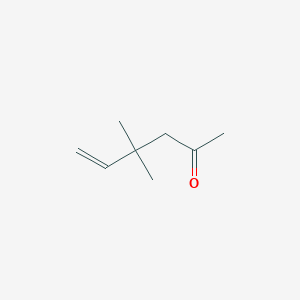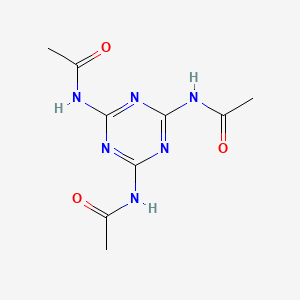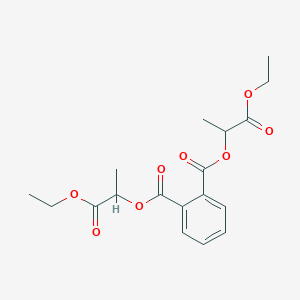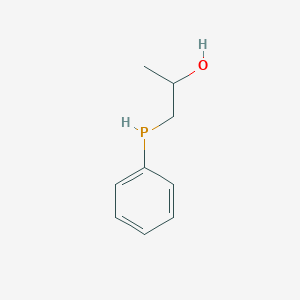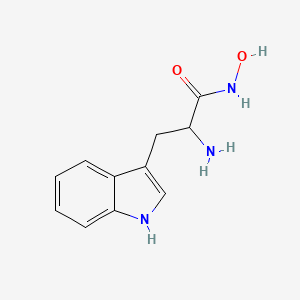
Tryptophanhydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophanhydroxamate is a derivative of the amino acid tryptophan, characterized by the presence of a hydroxamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tryptophanhydroxamate can be synthesized through several methods. One common approach involves the reaction of tryptophan with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Tryptophan and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid.
Procedure: Tryptophan is dissolved in an acidic solution, and hydroxylamine is added. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or microbial fermentation. These methods offer advantages in terms of yield, purity, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Tryptophanhydroxamate undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxamate group can yield amines.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Tryptophanhydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound is studied for its role in enzyme inhibition, particularly in the inhibition of metalloproteases.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tryptophanhydroxamate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. The hydroxamate group plays a crucial role in chelating metal ions, which is essential for its inhibitory activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Tryptophan: The parent amino acid from which tryptophanhydroxamate is derived.
Hydroxamic Acids: A class of compounds characterized by the presence of the hydroxamate functional group, including compounds like deferoxamine and vorinostat.
Uniqueness
This compound is unique due to its dual nature, combining the properties of tryptophan and hydroxamic acids. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in both research and therapeutic contexts.
Propiedades
Número CAS |
5814-96-0 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15) |
Clave InChI |
LBMAEBPZXXNKMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



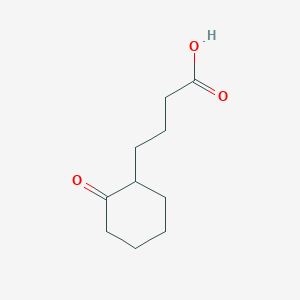
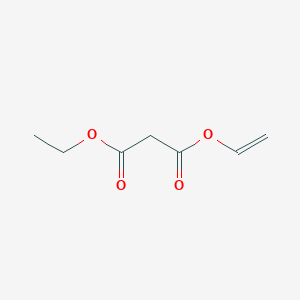
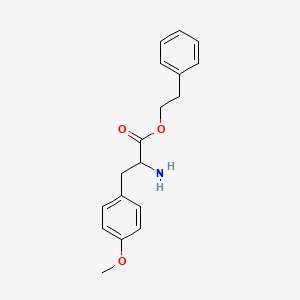

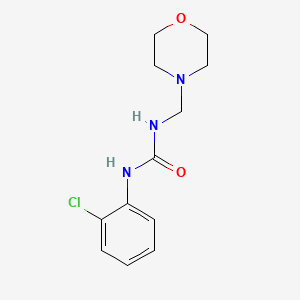
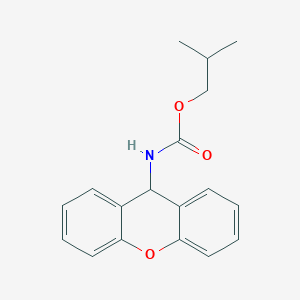
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
